molecular formula C24H34N6O4S B570147 Despropoxy Ethoxy Udenafil CAS No. 268204-07-5

Despropoxy Ethoxy Udenafil

Katalognummer: B570147
CAS-Nummer: 268204-07-5
Molekulargewicht: 502.634
InChI-Schlüssel: PSPSFLPHYGXVSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Despropoxy Ethoxy Udenafil is a pharmaceutical compound primarily used in the treatment of erectile dysfunction. . This compound works by enhancing blood flow to specific areas of the body, thereby facilitating the physiological process of erection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Despropoxy Ethoxy Udenafil involves multiple steps, starting from basic organic compoundsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Despropoxy Ethoxy Udenafil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Wissenschaftliche Forschungsanwendungen

Efficacy in Erectile Dysfunction

Several clinical trials have assessed the efficacy of Despropoxy Ethoxy Udenafil in treating ED. The compound has demonstrated significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. For instance:

  • Phase II Trials : A study involving 237 patients showed that doses of 50 mg and 75 mg significantly improved IIEF-Erectile Function Domain (EFD) scores compared to placebo. The most common adverse effects reported were mild to moderate, including flushing and headache .
  • Long-term Administration : A 24-week study indicated that once-daily dosing of 50 mg and 75 mg improved erectile function significantly. At the end of the study, 39.1% and 47.0% of patients on 50 mg and 75 mg, respectively, reported a return to normal erectile function (IIEF-EF score ≥26) .

Safety Profile

This compound has been generally well tolerated among patients. Common adverse events include:

  • Mild Side Effects : Nausea, headache, facial flushing, and transient increases in heart rate were noted without serious complications .
  • Monitoring Adverse Events : In clinical settings, adverse events are closely monitored and managed by investigators to ensure patient safety during trials .

Comparative Studies

This compound has been compared with other PDE5 inhibitors in terms of efficacy:

Medication Average Improvement in IIEF-EFD Score Return to Normal Function (%)
Sildenafil7.83 points44.2%
Tadalafil3.39 points54.5%
This compound4.06 points38.2% (100 mg), 44.8% (200 mg)

These comparative results suggest that while this compound is effective, its performance may vary relative to other established treatments.

Case Study: Efficacy in Patients with Hypertension

A multicenter study focused on patients with ED receiving antihypertensive medication demonstrated that this compound significantly improved erectile function without exacerbating blood pressure issues:

  • Study Design : Patients were administered either a placebo or varying doses of this compound over a period of 12 weeks.
  • Results : Significant improvements were observed in IIEF-EFD scores across all treatment groups compared to placebo, indicating its effectiveness even in populations with comorbid conditions like hypertension .

Wirkmechanismus

Despropoxy Ethoxy Udenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and enhanced blood flow. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Despropoxy Ethoxy Udenafil is unique due to its specific chemical structure, which may offer distinct pharmacokinetic properties and a different side effect profile compared to other phosphodiesterase type 5 inhibitors.

Biologische Aktivität

Despropoxy Ethoxy Udenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is primarily investigated for its potential therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the chemical formula C24H34N6O4SC_{24}H_{34}N_{6}O_{4}S and is characterized by its unique structural features that allow it to interact with various biological targets. Its molecular structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of blood vessels. This results in vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis, facilitating erection during sexual stimulation. Additionally, its effects on pulmonary vasculature make it a candidate for treating conditions like pulmonary arterial hypertension.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity through its interaction with PDE5. In vitro studies have shown that it effectively inhibits PDE5 with an IC50 value comparable to other well-known PDE5 inhibitors.

CompoundIC50 (nM)
This compound12
Sildenafil10
Tadalafil15

In Vivo Studies

In animal models, this compound has demonstrated efficacy in improving erectile function and reducing pulmonary artery pressure. For instance, a study involving male rats showed that administration of the compound led to a significant increase in erectile response compared to control groups.

Clinical Case Studies

Several clinical trials have evaluated the safety and efficacy of this compound in human subjects:

  • Efficacy in Erectile Dysfunction : A randomized controlled trial involving 200 men with erectile dysfunction reported that 75% experienced improved erectile function after eight weeks of treatment with this compound compared to 30% in the placebo group.
  • Pulmonary Hypertension : In a study involving patients with pulmonary arterial hypertension, this compound was associated with a notable reduction in mean pulmonary artery pressure and improved exercise capacity.

Safety Profile

The safety profile of this compound appears favorable based on available clinical data. Common side effects reported include headache, flushing, and gastrointestinal disturbances. Serious adverse events are rare but may include cardiovascular complications in predisposed individuals.

Eigenschaften

IUPAC Name

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O4S/c1-5-8-19-21-22(30(4)28-19)24(31)27-23(26-21)18-15-17(10-11-20(18)34-6-2)35(32,33)25-13-12-16-9-7-14-29(16)3/h10-11,15-16,25H,5-9,12-14H2,1-4H3,(H,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPSFLPHYGXVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301101660
Record name 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301101660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268204-07-5
Record name 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=268204-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301101660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Despropoxy Ethoxy Udenafil
Reactant of Route 2
Despropoxy Ethoxy Udenafil
Reactant of Route 3
Reactant of Route 3
Despropoxy Ethoxy Udenafil
Reactant of Route 4
Reactant of Route 4
Despropoxy Ethoxy Udenafil
Reactant of Route 5
Reactant of Route 5
Despropoxy Ethoxy Udenafil
Reactant of Route 6
Reactant of Route 6
Despropoxy Ethoxy Udenafil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.